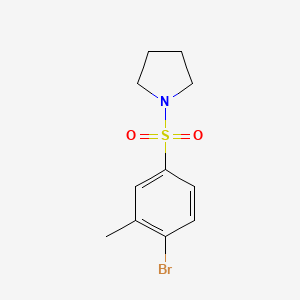

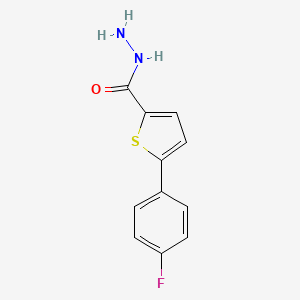

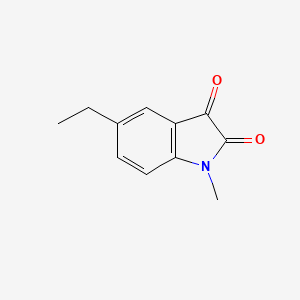

5-(4-Fluorophenyl)thiophene-2-carbohydrazide

Descripción general

Descripción

The compound 5-(4-Fluorophenyl)thiophene-2-carbohydrazide is a derivative of thiophene, which is a five-membered sulfur-containing heteroaromatic ring. Thiophene derivatives have been extensively studied due to their wide range of biological activities and applications in material science and pharmaceuticals .

Synthesis Analysis

While the specific synthesis of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide is not detailed in the provided papers, similar compounds have been synthesized using various techniques. For instance, substituted thiophenes have been synthesized using the Gewald synthesis technique, which involves a mild base and sulfur powder . Additionally, Vilsmeier-Haack reaction has been employed in multi-step reactions to obtain derivatives of thiophene . These methods could potentially be adapted for the synthesis of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . X-ray crystallography is another powerful tool used to determine the crystal structure of these compounds . For example, the crystal structure of a related compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was determined to exist in a monoclinic P21/c space group .

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. The presence of a fluorine atom can influence the reactivity of the compound, as seen in molecular docking studies where the fluorine atom attached to the benzene ring plays a crucial role in binding . The reactivity of these compounds can be further understood through studies such as HOMO-LUMO analysis, which determines charge transfer within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be analyzed through various techniques. For instance, FT-IR spectroscopy can provide information on the vibrational frequencies and corresponding vibrational assignments . Thermal properties can be studied using thermal analysis, as demonstrated for a 5-fluorouracil derivative . Additionally, Hirshfeld surface analysis can be used to study intermolecular interactions in the crystal .

Aplicaciones Científicas De Investigación

Chemical and Structural Properties

The core chemical structure of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide is rooted in thiophene, a sulfur-containing heteroaromatic ring. This structure is significant in material science and pharmaceuticals due to its wide range of biological activities. The characteristics of substituted thiophenes, such as antimicrobial and antifungal properties, are pivotal in various applications (Nagaraju et al., 2018). Additionally, polymeric thiophenes are used in electronics like thin-film transistors and solar cells, highlighting the versatile nature of this compound (Nagaraju et al., 2018).

Medicinal Chemistry and Antimicrobial Activity

In medicinal chemistry, derivatives of thiophene, such as 5-(4-Fluorophenyl)thiophene-2-carbohydrazide, have been explored for their antimicrobial properties. The synthesis of novel compounds and their subsequent testing for antibacterial and antifungal activities demonstrate the potential of these compounds in pharmaceutical applications (Dengale et al., 2019).

Cytotoxic Evaluation for Cancer Research

The cytotoxic properties of thiophene derivatives are crucial for cancer research. Synthesis and evaluation of novel derivatives containing 5-phenyl thiophene moiety and their impact on cancer cell lines illustrate the significance of these compounds in developing anticancer drugs (Adimule et al., 2014).

Neurological Applications

Some thiophene derivatives have been studied for their cerebrovasodilatation properties, particularly in the context of anticonvulsant activities. This application indicates the potential use of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide in neurological treatments (Barnish et al., 1981).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propiedades

IUPAC Name |

5-(4-fluorophenyl)thiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNWZKXRDIGYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406954 | |

| Record name | 5-(4-Fluorophenyl)thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852296-85-6 | |

| Record name | 5-(4-Fluorophenyl)thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

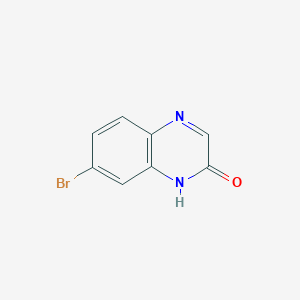

![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)

![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)

![2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1276015.png)